Dithiophen-2-ylmercury
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dithiophen-2-ylmercury is an organomercury compound with the molecular formula C₈H₆HgS₂. It consists of two thiophene rings bonded to a central mercury atom. Thiophene is a five-membered aromatic ring containing one sulfur atom. The presence of mercury in this compound makes it of particular interest in various fields of research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dithiophen-2-ylmercury can be synthesized through the reaction of thiophene with mercuric acetate in the presence of a suitable solvent. The reaction typically proceeds as follows:
- Dissolve thiophene in a solvent such as ethanol.
- Add mercuric acetate to the solution.
- Stir the mixture at room temperature for several hours.
- Filter the resulting precipitate and wash it with ethanol to obtain this compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Dithiophen-2-ylmercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) compounds and thiophene derivatives.
Reduction: Reduction reactions can convert this compound to mercury metal and thiophene.
Substitution: The thiophene rings can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Mercury(II) compounds and oxidized thiophene derivatives.
Reduction: Mercury metal and thiophene.
Substitution: Substituted thiophene derivatives with various functional groups.
Scientific Research Applications
Dithiophen-2-ylmercury has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organomercury compounds and thiophene derivatives.
Biology: The compound’s interactions with biological molecules are studied to understand the effects of mercury on living organisms.
Medicine: Research is conducted to explore potential therapeutic applications and toxicity of organomercury compounds.
Industry: this compound is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which dithiophen-2-ylmercury exerts its effects involves the interaction of the mercury atom with various molecular targets. Mercury can form strong bonds with sulfur-containing molecules, leading to the disruption of biological processes. The thiophene rings may also play a role in the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
Diphenylmercury: Consists of two phenyl rings bonded to a mercury atom.
Dimethylmercury: Contains two methyl groups bonded to a mercury atom.
Diethylmercury: Contains two ethyl groups bonded to a mercury atom.
Uniqueness
Dithiophen-2-ylmercury is unique due to the presence of thiophene rings, which impart distinct electronic and chemical properties compared to other organomercury compounds
Properties
CAS No. |
5980-89-2 |
---|---|
Molecular Formula |
C8H6HgS2 |
Molecular Weight |
366.9 g/mol |
IUPAC Name |
dithiophen-2-ylmercury |
InChI |
InChI=1S/2C4H3S.Hg/c2*1-2-4-5-3-1;/h2*1-3H; |
InChI Key |
BGAMFVJMCJIQCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)[Hg]C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.